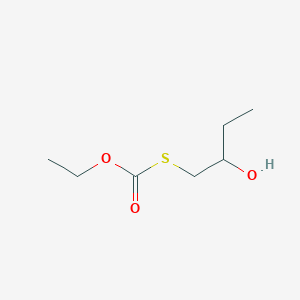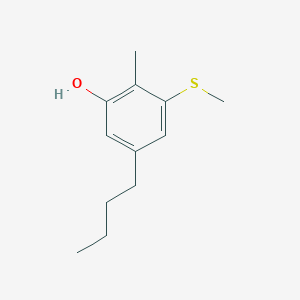
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is a chemical compound with the molecular formula C8H18BrNO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4-dimethylmorpholine with ethyl bromide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane
Catalyst: No catalyst is required for this reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution reactions: The major products are typically the corresponding substituted morpholine derivatives.
Oxidation and reduction reactions: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, although it is not widely used in clinical settings.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 2,4-Dimethylmorpholine
- 4-Methylmorpholine
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
88126-76-5 |
|---|---|
Fórmula molecular |
C8H18NO.Br C8H18BrNO |
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
4-ethyl-2,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WOYXVYJUCWAPCJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCOC(C1)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)





![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
